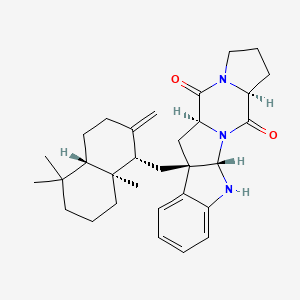
Drimentine C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Drimentine C est un membre de la famille des drimentines, une classe d'isoprénoïdes hybrides dérivés de bactéries actinomycètes. Ces composés présentent une gamme d'activités biologiques, notamment de faibles propriétés antitumorales et antibactériennes
Applications De Recherche Scientifique
Drimentine C has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex synthetic routes and reaction mechanisms.
Medicine: Its weak antitumor properties have prompted research into its potential as an anticancer agent.
Industry: The compound’s unique structure and properties make it valuable for developing new materials and chemical processes.
Mécanisme D'action
Target of Action
Drimentine C, a terpenylated diketopiperazine antibiotic, primarily targets fungal efflux pumps . These pumps are critical components in fungal cells, responsible for the expulsion of toxic substances and antifungal agents from the cell interior . They play a key role in fungal resistance to environmental stresses and antifungal treatments .
Mode of Action
This compound interacts with its targets by inhibiting these efflux pumps . This inhibition increases the intracellular concentration of various substances that are otherwise expelled . The compound’s unique mechanism of action is primarily focused on this inhibition .
Biochemical Pathways
The biochemical pathways affected by this compound are those related to the expulsion of toxic substances and antifungal agents from fungal cells . By inhibiting efflux pumps, this compound disrupts these pathways, leading to an increase in the intracellular concentration of various substances .
Pharmacokinetics
The compound’s ability to inhibit fungal efflux pumps suggests it may have good bioavailability within fungal cells .
Result of Action
The inhibition of efflux pumps by this compound can lead to fungal cell toxicity and ultimately cell death . This is due to the increased intracellular concentration of various substances that are normally expelled by the efflux pumps .
Action Environment
The action of this compound is influenced by the environment within fungal cells. The efficacy and stability of the compound may be affected by factors such as the presence of other substances within the cell and the overall health and state of the cell
Analyse Biochimique
Biochemical Properties
Drimentine C interacts with various biomolecules, particularly enzymes and proteins, within biochemical reactions. The primary role of this compound in these reactions is the inhibition of fungal efflux pumps . These pumps are critical components in fungal cells, responsible for the expulsion of toxic substances and antifungal agents from the cell interior .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by increasing the intracellular concentration of various substances that are otherwise expelled, which can lead to fungal cell toxicity and ultimately cell death . This compound also exhibits anticancer activity, inhibiting the proliferation of NS-1 murine β lymphocyte myeloma cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with fungal efflux pumps. By specifically targeting and inhibiting these pumps, this compound increases the intracellular concentration of various substances, leading to fungal cell toxicity and cell death .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits antibiotic, antifungal, and anthelmintic activity .
Méthodes De Préparation
La synthèse totale de la Drimentine C implique plusieurs étapes clés. Les chercheurs ont utilisé trois approches distinctes : la cyanoamidation catalysée au palladium, le couplage croisé réducteur et l'α-alkylation d'un aldéhyde catalysée par la photoredox . Les efforts de synthèse utilisent une synthèse convergente pour assembler les parties terpénoïde et alcaloïde de la this compound à partir de matières premières facilement disponibles telles que la L-tryptophane, la L-proline et la (+)-sclareolide .
Analyse Des Réactions Chimiques
Drimentine C subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire avec des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Elle sert de composé modèle pour étudier des voies de synthèse complexes et des mécanismes réactionnels.
Industrie : La structure et les propriétés uniques du composé le rendent précieux pour le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action exact de this compound n'est pas entièrement compris. Il est connu pour inhiber la prolifération de certaines lignées cellulaires, telles que les cellules de myélome de lymphocytes β murins NS-1 . Cette inhibition est probablement due à son interaction avec des cibles moléculaires et des voies spécifiques impliquées dans la croissance et la division cellulaires.
Comparaison Avec Des Composés Similaires
Drimentine C fait partie d'une famille de composés qui comprend Drimentine A, B, F et G . Ces composés partagent des structures similaires mais diffèrent par des groupes fonctionnels et des activités biologiques spécifiques. Par exemple, Drimentine B a une double liaison supplémentaire par rapport à this compound
Références
Propriétés
IUPAC Name |
(1S,4S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-13,15,17-triene-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-10,21,23-25,28,32H,1,7-8,11-18H2,2-4H3/t21-,23-,24-,25-,28-,30+,31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEHMEZFTNYYIF-RJBXWAARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCCC6C(=O)N5C3NC7=CC=CC=C47)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC[C@H]6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What synthetic strategies have been explored for the total synthesis of Drimentine C?
A1: Several approaches have been investigated for the total synthesis of this compound. Key strategies include palladium-catalyzed cyanoamidation, reductive cross-coupling reactions, and photoredox-catalyzed α-alkylation of aldehydes. [, ] These methods aim to efficiently assemble the complex terpenoid and alkaloid portions of the molecule from readily available starting materials like l-tryptophan, l-proline, and (+)-sclareolide. []
Q2: What is the significance of the conformational behavior observed in Indotertine B?
A2: Indotertine B, a drimentine analog, exhibits rotamerism about its N-C(O) bond, existing as two rotational isomers in a 2:1 ratio. [] This conformational flexibility could potentially influence its interactions with biological targets and might be a factor to consider in understanding its structure-activity relationships. Further investigations are needed to clarify the impact of this rotamerism on biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)
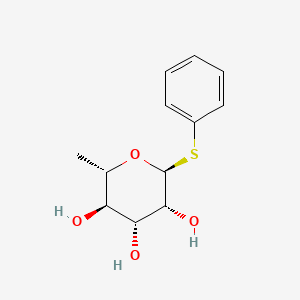
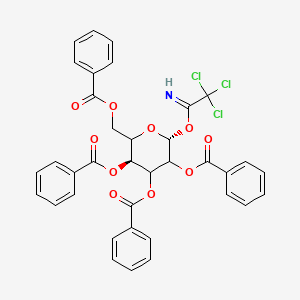

![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)
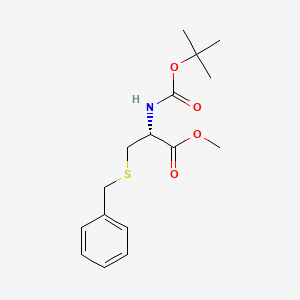
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)
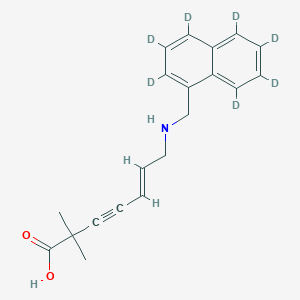
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)
![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)

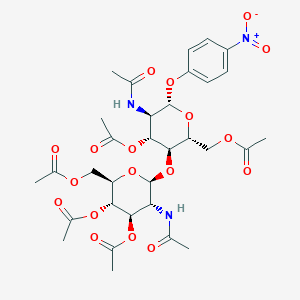
![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)
